2-Hydroxyoleic acid
Overview
Description
2-Hydroxyoleic acid (2OHOA) is a synthetic analog of the fatty acid oleic acid with potential antitumor activity . It is used for membrane lipid therapy . Upon administration, 2OHOA activates sphingomyelin synthase (SMS), thereby increasing the concentration of sphingomyelin (SM) and diacylglycerol (DAG) in the tumor cell membrane .
Synthesis Analysis
The synthesis of 2OHOA involves a ternary gradient of hexane, 2-propanol, and methanol . It is a synthetic and non-β oxidation-metabolizable oleic acid derivative .Molecular Structure Analysis
2OHOA has 18 carbon atoms with a cis double bond between carbons 9 and 10 . It is classified as a monounsaturated omega-9 fatty acid . It has a hydroxyl moiety on the α-carbon that prevents its rapid degradation through β-oxidation .Chemical Reactions Analysis
2OHOA plays a role in membrane organization, alterations in membrane fluidity, an increase of the tendency to form non-lamellar structures, and remodeling of microdomains by interacting with the lipids in membranes of pathological cells .Physical And Chemical Properties Analysis
2OHOA has a molecular weight of 320.44 g/mol . It contains 34 Hydrogen atoms, 18 Carbon atoms, and 3 Oxygen atoms .Scientific Research Applications
Anticancer Activity in Human Glioma Cells
2-Hydroxyoleic acid (2OHOA) demonstrates potent anticancer activity, particularly against human glioma cells. It induces endoplasmic reticulum stress, unfolded protein response, and autophagy in glioma cell lines, such as 1321N1, SF-767, and U118, without affecting non-cancerous cells like MRC-5. This specificity underlines its effectiveness and lack of toxicity in targeting cancer cells (Marcilla-Etxenike et al., 2012).
Phase I Trial in Pediatric CNS Tumors
A Phase I trial of 2-OHOA in pediatric patients with advanced central nervous system tumors showed promising results. The drug, acting by modifying cell membrane lipid content, demonstrated safety and potential effectiveness in treating pediatric CNS tumors, suggesting its viability as a treatment option (Hanson, 2020).
Influence on Cholesterol-rich Membrane Domains
2OHOA alters the membrane architecture in cholesterol-rich domains. It interacts with model membranes mimicking lipid rafts, affecting the lateral organization and fluidity of lipids. This impact on membrane properties is crucial for understanding its mechanism in modulating cellular functions (Prades et al., 2012).
Modulation of Lipid Membrane Properties
2OHOA influences the fluidity, permeability, and molecular organization of artificial lipid membranes, which is associated with its anticancer properties. Its incorporation into cell membranes leads to changes in membrane properties, especially in lipid rafts that regulate various cellular functions (Olechowska et al., 2019).
Activation of Signaling and Retrograde Transport
2OHOA affects cellular signaling and intracellular transport systems. It activates multiple signaling pathways and increases retrograde transport in cells, highlighting its potential in altering cellular functions for therapeutic purposes (Torgersen et al., 2016).
Modulation of Sphingomyelin Synthase in Glioma
2OHOA's effectiveness against glioblastoma is linked to its modulation of sphingomyelin synthase (SMS) expressions in glioma cells. High SMS1 and low SMS2 expressions correlate with better survival ratesin glioma patients and improved therapeutic response to 2OHOA. This suggests that SMS1 and SMS2 play opposing roles in glioma progression and response to 2OHOA treatment, offering insights into its mechanism of action and potential as a prognostic biomarker (Fernández-García et al., 2019).
Influence on Mitochondrial Function
2OHOA exhibits the ability to uncouple oxidative phosphorylation in mitochondria isolated from glioblastoma cells. It impacts mitochondrial lipid composition, affecting co-enzyme Q diffusion and respiratory complex activity. This reveals a novel aspect of 2OHOA's anticancer activity, linking its membrane-modulating effects to alterations in mitochondrial function (Mishra et al., 2022).
Membrane Fatty Acid Remodeling
2OHOA significantly remodels the fatty acid composition in cancer cell membranes, leading to alterations in membrane biophysical properties. It increases 2OHOA levels in membrane phospholipids while reducing oleic acid levels and inhibiting stearoyl-CoA desaturase. These changes impact membrane order and may contribute to its antitumor mechanism (Martin et al., 2013).
Sphingomyelin and Glioma Cell Transformation
2OHOA treatment leads to a marked increase in sphingomyelin levels in glioma cells, restoring them to levels found in non-tumor cells. This regulation of sphingomyelin synthase activity in tumor cells is a key event in 2OHOA's antitumor mechanism, highlighting its specificity for cancer cells and its ability to trigger cell cycle arrest and apoptosis (Barceló-Coblijn et al., 2011).
Modulation of Membrane Properties by Hydroxylated Fatty Acids
2OHOA, a hydroxylated fatty acid, induces specific and marked changes in several membrane properties, including decreased lipid order and dipole potential. These alterations suggest that the initial interaction with the membrane and subsequent reorganization are important steps in its mechanisms of action, particularly relevant in the treatment of cancer and neurodegenerative disorders (Khmelinskaia et al., 2014).
Role in Anticancer Activity and Dihydrofolate Reductase
2OHOA's anticancer activity involves repressing the expression of dihydrofolate reductase, essential for DNA synthesis. This impairment of DNA synthesis in cancer cells, leading to cell cycle arrest or apoptosis, highlights a unique mechanism of action compared to other antifolates (Lladó et al., 2009)
Future Directions
2OHOA has been selected as a self-assembly inducer due to its ability to form nanoparticles (NPs) in water . It has been conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and to secure drug release inside the cell . This suggests that 2OHOA could be used in the future for more efficient drug delivery systems .
properties
IUPAC Name |
(Z)-2-hydroxyoctadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOOFITVPOOSY-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430863 | |
Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyoleic acid | |
CAS RN |
56472-29-8 | |
Record name | 2-Hydroxy-9-cis-octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056472298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56472-29-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDROXIOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSV3KVO1BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.